

An In-depth Technical Guide to 3,5-Dimethoxytoluene (CAS: 4179-19-5)

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Compound of Interest

Compound Name: 3,5-Dimethoxytoluene

Cat. No.: B1218936

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and safety information for **3,5-Dimethoxytoluene**. The information is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

3,5-Dimethoxytoluene is a colorless to pale yellow liquid with a mild aromatic odor.^[1] It is an organic aromatic compound featuring methoxy substituents on a toluene backbone.^[1]

Table 1: Physical and Chemical Properties of **3,5-Dimethoxytoluene**

Property	Value	Source
CAS Number	4179-19-5	[2][3][4]
Molecular Formula	C ₉ H ₁₂ O ₂	
Molecular Weight	152.19 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	244 °C (lit.)	
218-220 °C / 751 mmHg (lit.)		
Density	1.039 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.522 (lit.)	
Flash Point	102 °C (215.6 °F) - closed cup	
Solubility	Moderately soluble in organic solvents like ethanol and ether; less soluble in water.	

Synthesis of 3,5-Dimethoxytoluene

A common and effective method for the synthesis of **3,5-Dimethoxytoluene** is the methylation of orcinol.

Experimental Protocol: Methylation of Orcinol

This protocol details the synthesis of **3,5-Dimethoxytoluene** from orcinol using dimethyl sulfate as the methylating agent.

Reactants:

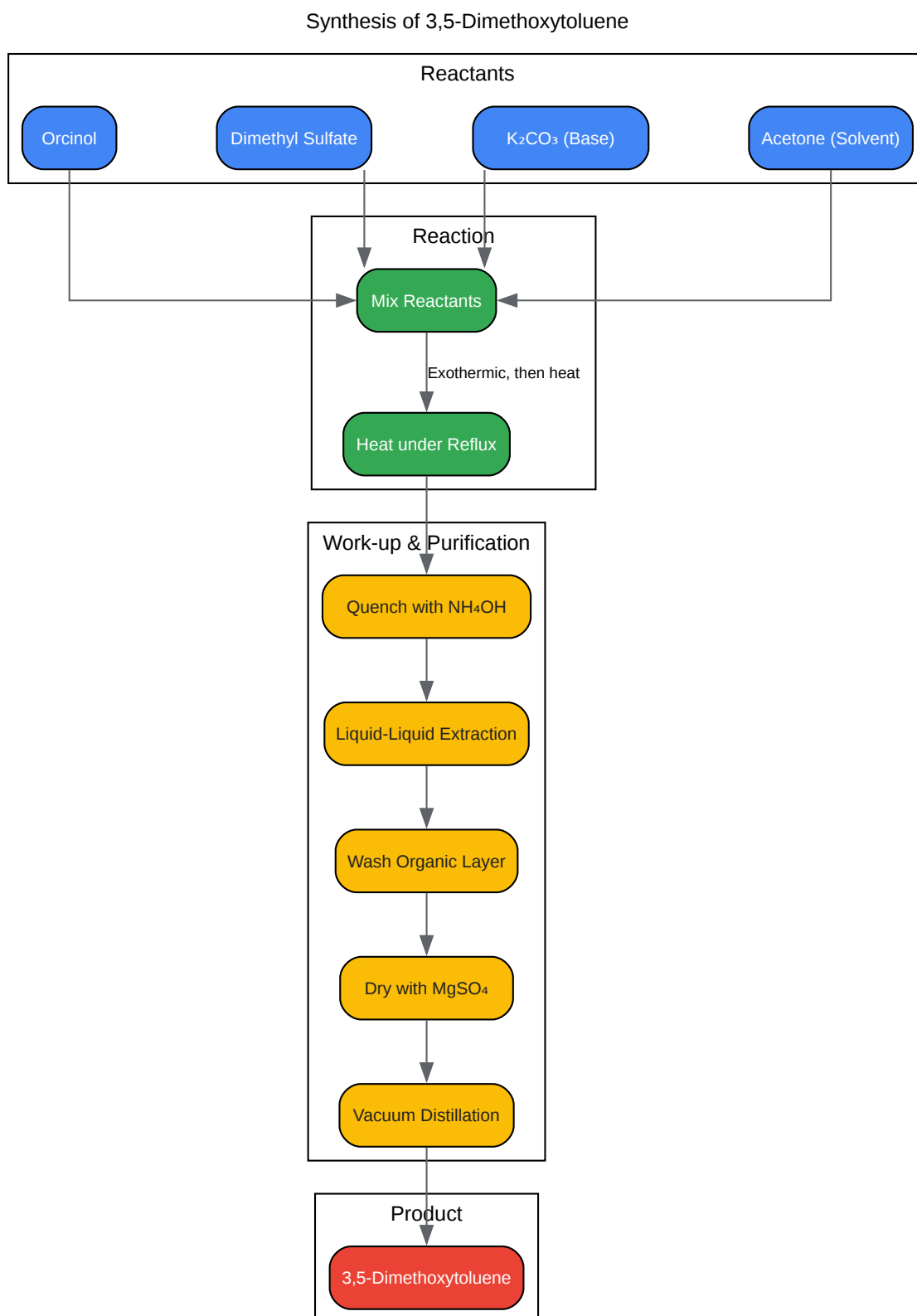
- Orcinol
- Dimethyl sulfate
- Potassium carbonate (or other suitable base)

- Acetone (or other suitable solvent)
- Concentrated aqueous ammonia
- Ether
- 3 N Sodium hydroxide solution
- Saturated aqueous sodium chloride
- Magnesium sulfate

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, a mixture of anhydrous potassium carbonate, acetone, and orcinol monohydrate is prepared.
- **Addition of Methylating Agent:** Dimethyl sulfate is added to the stirred mixture. The reaction is exothermic and will begin to reflux.
- **Reflux:** After the initial exothermic reaction subsides, the mixture is heated under reflux for several hours to ensure the completion of the reaction.
- **Work-up:**
 - Acetone is removed by distillation.
 - Concentrated aqueous ammonia is added to the reaction mixture, which is then stirred and heated.
 - The mixture is diluted with water and extracted with ether.
 - The combined organic extracts are washed with water, 3 N sodium hydroxide solution, and saturated aqueous sodium chloride.
- **Drying and Purification:** The organic layer is dried over anhydrous magnesium sulfate. After filtration, the ether is evaporated, and the remaining liquid is purified by vacuum distillation to

yield **3,5-Dimethoxytoluene**.



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Caption: Workflow for the synthesis of **3,5-Dimethoxytoluene** from orcinol.

Spectroscopic Data

The structural elucidation of **3,5-Dimethoxytoluene** is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for **3,5-Dimethoxytoluene**

Technique	Data Highlights
¹ H NMR	Spectral data available.
¹³ C NMR	Spectral data available.
IR	Spectral data available.
Mass Spec.	Electron Ionization (EI) data available.

Experimental Protocols for Spectroscopic Analysis

While specific instrument parameters for **3,5-Dimethoxytoluene** are not always published, the following are general experimental protocols that are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of **3,5-Dimethoxytoluene** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
 - For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.
 - The sample should be free of particulate matter; filtration may be necessary.
- Data Acquisition:
 - Acquire spectra on a standard NMR spectrometer (e.g., 300 or 500 MHz).
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

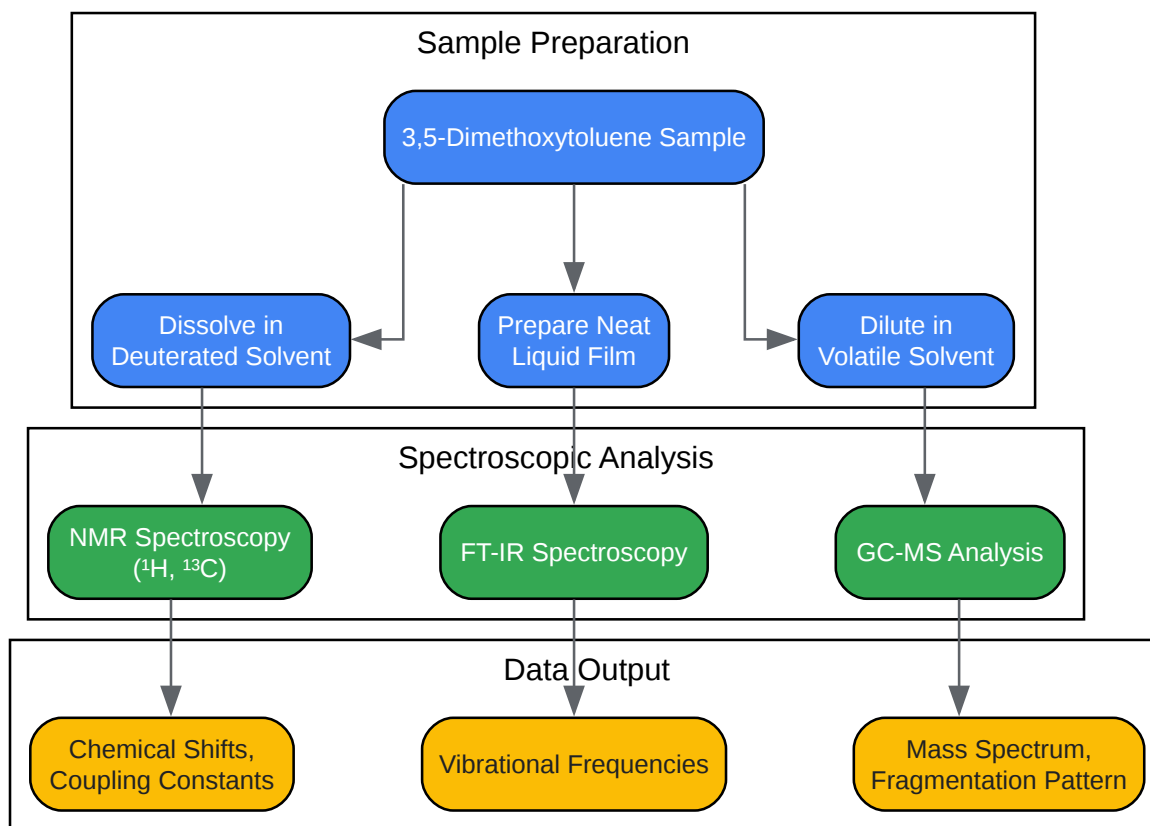
Infrared (IR) Spectroscopy:

- As **3,5-Dimethoxytoluene** is a liquid, a neat sample can be prepared by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **3,5-Dimethoxytoluene** in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation:
 - Column: A nonpolar capillary column (e.g., DB-5ms) is typically suitable for separating aromatic compounds.
 - Temperature Program: A temperature ramp, for example, starting at 60°C and increasing to 250°C, would likely be effective.
- MS Detection:
 - Ionization: Electron Ionization (EI) at 70 eV is a standard method.
 - Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for identification.

General Analytical Workflow for 3,5-Dimethoxytoluene

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Caption: A generalized workflow for the spectroscopic analysis of **3,5-Dimethoxytoluene**.

Reactivity and Applications

3,5-Dimethoxytoluene serves as a versatile intermediate in organic synthesis. It can undergo electrophilic aromatic substitution reactions, and the methyl group can also be a site of reactivity. It is used in the synthesis of more complex molecules, including some flavoring agents and psychoactive substances.

Safety and Handling

3,5-Dimethoxytoluene is considered to have low acute toxicity, but it can cause skin, eye, and respiratory irritation.

Table 3: GHS Hazard and Precautionary Information

Category	Code	Description
Hazard Statements	H315	Causes skin irritation.
H319	Causes serious eye irritation.	
H335	May cause respiratory irritation.	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P271	Use only outdoors or in a well-ventilated area.	
P280	Wear protective gloves/protective clothing/eye protection/face protection.	
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P403 + P233	Store in a well-ventilated place. Keep container tightly closed.	

Handling Recommendations:

- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

- Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and direct sunlight. Keep containers tightly sealed.

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